molecular formula C8H17ClN2O B1424365 4-(Pyrrolidin-3-YL)morpholine hydrochloride CAS No. 1989671-45-5

4-(Pyrrolidin-3-YL)morpholine hydrochloride

Cat. No. B1424365
M. Wt: 192.68 g/mol
InChI Key: NYWPZMNBIBFPQE-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-YL)morpholine hydrochloride is a pharmaceutical intermediate . It has a molecular formula of C8H16N2O .


Molecular Structure Analysis

The molecular structure of 4-(Pyrrolidin-3-YL)morpholine hydrochloride can be represented by the InChI code: 1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H . Further analysis of the structure can be conducted using X-ray crystallography .


Chemical Reactions Analysis

4-(Pyrrolidin-3-YL)morpholine hydrochloride may participate in various chemical reactions. Pyrrolidine, a related compound, is known to activate ketones and aldehydes towards nucleophilic addition by formation of enamines .


Physical And Chemical Properties Analysis

4-(Pyrrolidin-3-YL)morpholine hydrochloride is a powder with a molecular weight of 192.69 . It has a melting point of 156-161 degrees Celsius . It is slightly soluble in water .

Scientific Research Applications

Chemical Reactions and Synthesis

4-(Pyrrolidin-3-YL)morpholine hydrochloride is involved in various chemical reactions and synthesis processes. For instance, it reacts with 3-bromoisothiazole-5-carbonitriles to yield 3-amino-substituted derivatives. The reaction varies depending on the nucleophilicity of the dialkylamine, leading to different products when combined with pyrrolidine or morpholine (Kalogirou & Koutentis, 2014). Additionally, it is used in the discovery of non-nitrogen containing morpholine isosteres, contributing to the development of potent selective inhibitors for the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Coordination Chemistry

In coordination chemistry, 4-(Pyrrolidin-3-YL)morpholine hydrochloride is utilized in synthesizing Co(III) complexes. These complexes, such as [Co(salophen)(morpholine)2]ClO4, have been characterized using various spectroscopic techniques and X-ray diffraction (Amirnasr et al., 2001).

Organic Chemistry

In the field of organic chemistry, this compound plays a role in the synthesis of various organic compounds. For example, it reacts with dichlorocarbene to produce 4-(2,4-pentadienoyl)morpholines, demonstrating its utility in the creation of complex organic structures (Yamagata et al., 1992).

Corrosion Inhibition

4-(Pyrrolidin-3-YL)morpholine hydrochloride derivatives are investigated as corrosion inhibitors. Mannich bases derived from this compound have shown effectiveness in protecting mild steel surfaces in acidic environments, indicating its potential in industrial applications (Jeeva et al., 2015).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4-(Pyrrolidin-3-YL)morpholine hydrochloride are explored for their pharmacological potential. For instance, they are involved in the development of nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Safety And Hazards

This compound is air sensitive and incompatible with oxidizing agents and carbon dioxide . It has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-pyrrolidin-3-ylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;/h8-9H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWPZMNBIBFPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-YL)morpholine hydrochloride

CAS RN

1989671-45-5
Record name 4-(pyrrolidin-3-yl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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